(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate

Description

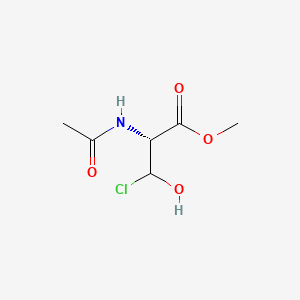

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate (CAS: N/A) is a chiral ester derivative of a modified amino acid. Its structure features a methyl ester at the carboxyl group, an acetamido group at the α-carbon, and both chloro and hydroxy substituents at the β-carbon (position 3). This compound is listed under multiple synonyms, including N-Acetyl-3-chloro-L-alanine methyl ester and Methyl 2-(acetylamino)-3-chloropropanoate . Its synthesis and applications are of interest in medicinal chemistry, particularly for studying stereochemical effects on receptor binding or enzymatic activity.

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-chloro-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO4/c1-3(9)8-4(5(7)10)6(11)12-2/h4-5,10H,1-2H3,(H,8,9)/t4-,5?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHCGSFJVYQRV-ROLXFIACSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate typically involves multi-step organic reactions. One common method involves the protection of functional groups, followed by selective chlorination and acetamidation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chloro substituent or to convert the acetamido group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

- Antibiotic Development :

- ACE Inhibitors :

- Potential Antimicrobial Agents :

Case Study 1: Synthesis and Activity of Phosphonopeptide Derivatives

A study synthesized novel phosphonopeptide derivatives based on this compound and evaluated their antimicrobial activity against clinically relevant strains. Results showed effective inhibition against E. coli, which could lead to new therapeutic options for resistant bacterial infections .

Case Study 2: Ramipril Synthesis

Research detailing the synthesis of Ramipril highlighted the use of this compound as a critical precursor. The study emphasized the efficiency of the chlorination and acetylation steps in producing high yields suitable for commercial pharmaceutical production .

Market Prospects

The market for this compound is promising due to its versatility as a pharmaceutical intermediate. With an increasing demand for novel drugs, particularly in the fields of antibiotics and antihypertensives, this compound is positioned favorably within the industry . The compatibility with existing manufacturing processes further enhances its attractiveness to pharmaceutical companies.

Mechanism of Action

The mechanism of action of (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, while the chloro and hydroxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and available data for (2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate and related compounds:

Key Observations:

Chlorine Substitution: The target compound has 3-chloro and 3-hydroxy groups on the same carbon, creating a diastereomeric center. This contrasts with Methyl (2R)-2-(2-chloroacetamido)-3-indolylpropanoate (), where chlorine is on the acetamido group (position 2).

In contrast, Methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate () has two chiral centers, influencing its crystal packing and hydrogen-bonding networks .

Biological Activity

(2R)-Methyl 2-acetamido-3-chloro-3-hydroxypropanoate, also known as methyl 2-acetamido-3-chloro-3-hydroxypropanoate, is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

- IUPAC Name : this compound

- Molecular Formula : C6H10ClNO4

- CAS Number : 87333-22-0

Synthesis

The synthesis of this compound involves several key steps that typically include the acylation of amino acids and subsequent chlorination. The detailed synthetic pathway can be referenced in various organic chemistry literature focusing on amino acid derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Escherichia coli | <4 |

| Staphylococcus aureus | 0.063 |

| Enterococcus faecalis | <4 |

| Klebsiella pneumoniae | >8 |

| Salmonella spp. | >8 |

These values suggest that the compound is particularly effective against certain Gram-positive bacteria while displaying weaker activity against some Gram-negative strains .

The antimicrobial action of this compound is thought to involve the inhibition of bacterial cell wall synthesis. The compound may act by interfering with the enzymatic processes necessary for the incorporation of D-alanine into peptidoglycan layers, crucial for bacterial survival .

Case Study 1: Efficacy Against Resistant Strains

In a clinical evaluation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound retained significant inhibitory effects, suggesting potential applications in treating resistant infections .

Case Study 2: Selective Inhibition in Cystic Fibrosis Patients

Another study highlighted the compound's ability to selectively inhibit bacterial strains commonly found in cystic fibrosis patients. This selectivity is crucial as it could help manage infections caused by opportunistic pathogens like Pseudomonas aeruginosa without disrupting beneficial flora .

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are essential. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe usage parameters in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.